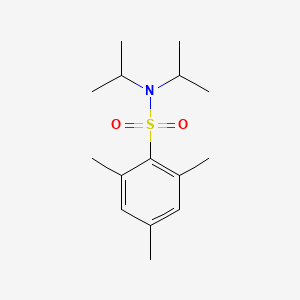![molecular formula C17H11ClFN3O4 B7636072 [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636072.png)
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as CFAP-221, is a novel phthalazine derivative that has shown promising results in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth. It also inhibits the NF-kB pathway, which is involved in inflammation. Additionally, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. Additionally, it has been extensively studied for its potential in various scientific research applications. However, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate also has some limitations. It is relatively expensive and may not be readily available in some labs. Additionally, it may have some toxicity and side effects that need to be carefully monitored.
Direcciones Futuras
There are several future directions for the study of [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One direction is to further investigate its potential in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its synthesis method to obtain higher yields and purity. Additionally, more studies are needed to determine its toxicity and side effects in vivo. Finally, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a novel phthalazine derivative that has shown promising results in scientific research. It has been synthesized using various methods and has been extensively studied for its potential in the treatment of cancer, inflammation, and neurodegenerative diseases. [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has a unique mechanism of action and has several biochemical and physiological effects. It has advantages and limitations for lab experiments and has several future directions for study. Overall, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a promising compound that has the potential to be developed into a new drug for the treatment of various diseases.
Métodos De Síntesis
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been synthesized using various methods, including the reaction of 4-oxo-3H-phthalazine-1-carboxylic acid with 2-(3-chloro-4-fluoroanilino)-2-oxoethyl chloride in the presence of a base. Another method involves the reaction of 2-(3-chloro-4-fluoroanilino)-2-oxoethylamine with 4-oxo-3H-phthalazine-1-carboxylic acid in the presence of a coupling agent. These methods have been optimized to obtain high yields and purity of [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate.
Aplicaciones Científicas De Investigación
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential in treating Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides.
Propiedades
IUPAC Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O4/c18-12-7-9(5-6-13(12)19)20-14(23)8-26-17(25)15-10-3-1-2-4-11(10)16(24)22-21-15/h1-7H,8H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXFMMRQOWHXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)






![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636089.png)